molecular formula C24H29N5O8 B4077138 Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate

Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B4077138
M. Wt: 515.5 g/mol
InChI Key: OCKPKCJPWVSKGS-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a nitroaniline moiety, and a carbamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Nitroaniline Intermediate: The initial step involves the nitration of 2,4-dimethoxyaniline to form 2,4-dimethoxy-4-nitroaniline.

    Carbamoylation: The nitroaniline intermediate is then reacted with an appropriate carbamoyl chloride to form the carbamoyl derivative.

    Coupling with Piperazine: The carbamoyl derivative is coupled with ethyl piperazine-1-carboxylate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of methoxy groups can yield various substituted derivatives.

Scientific Research Applications

Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitroaniline moiety may interact with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular structure, leading to unique properties and applications.

Properties

IUPAC Name

ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O8/c1-4-37-24(32)28-11-9-27(10-12-28)15-22(30)25-19-7-5-16(29(33)34)13-18(19)23(31)26-20-8-6-17(35-2)14-21(20)36-3/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKPKCJPWVSKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate
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Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate
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Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate
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Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate
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Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate
Reactant of Route 6
Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate

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